molecular formula C19H32O3S B15280001 Methyl 3-dodecylbenzenesulfonate

Methyl 3-dodecylbenzenesulfonate

Cat. No.: B15280001
M. Wt: 340.5 g/mol
InChI Key: HMJRGUBSKWKEAC-UHFFFAOYSA-N
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Description

Methyl 3-dodecylbenzenesulfonate: is an organic compound with the molecular formula C19H32O3S. It is a type of anionic surfactant, commonly used in various industrial and research applications due to its surface-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-dodecylbenzenesulfonate is typically synthesized through the sulfonation of dodecylbenzene followed by esterification with methanol. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Methyl 3-dodecylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-dodecylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-dodecylbenzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is exploited in applications such as cell lysis and emulsification. The molecular targets include lipid bilayers and hydrophobic interfaces .

Comparison with Similar Compounds

Uniqueness: Methyl 3-dodecylbenzenesulfonate is unique due to its methyl ester group, which imparts different solubility and reactivity characteristics compared to its sodium salt or acid counterparts. This makes it particularly useful in specific applications where these properties are advantageous .

Properties

Molecular Formula

C19H32O3S

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 3-dodecylbenzenesulfonate

InChI

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22-2/h13,15-17H,3-12,14H2,1-2H3

InChI Key

HMJRGUBSKWKEAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)OC

Origin of Product

United States

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